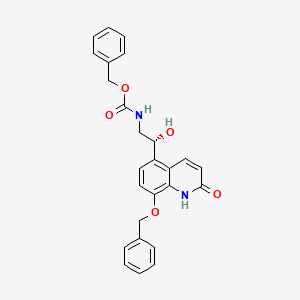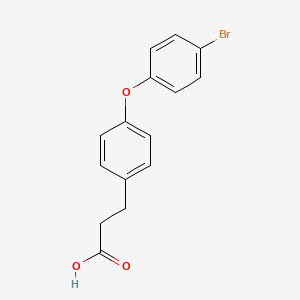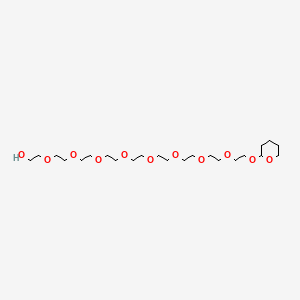
lithium pyridin-3-ylzinc(II) bromide chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium pyridin-3-ylzinc(II) bromide chloride is a complex organometallic compound that combines lithium, zinc, bromide, and chloride with a pyridine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium pyridin-3-ylzinc(II) bromide chloride typically involves the reaction of pyridine with zinc bromide and lithium chloride. One common method is to dissolve zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), and then add pyridine to the solution. Lithium chloride is then introduced to the mixture, resulting in the formation of the desired compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium pyridin-3-ylzinc(II) bromide chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine ligand can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center in the compound can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other nucleophiles such as amines or phosphines. The reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of the pyridine ligand with an aryl boronic acid.
Applications De Recherche Scientifique
Lithium pyridin-3-ylzinc(II) bromide chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological and Medical Research: While specific applications in biology and medicine are less documented, organozinc compounds are generally investigated for their potential therapeutic properties and as tools in biochemical research.
Mécanisme D'action
The mechanism by which lithium pyridin-3-ylzinc(II) bromide chloride exerts its effects depends on the specific reaction or application. In catalysis, the zinc center can coordinate with substrates, facilitating their transformation through various pathways such as oxidative addition, reductive elimination, and transmetalation. The pyridine ligand can stabilize the zinc center and influence its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium pyridin-2-ylzinc(II) bromide chloride
- Lithium pyridin-4-ylzinc(II) bromide chloride
- Lithium phenylzinc(II) bromide chloride
Uniqueness
Lithium pyridin-3-ylzinc(II) bromide chloride is unique due to the position of the pyridine ligand, which can influence the electronic properties and reactivity of the compound. The 3-position on the pyridine ring provides a different steric and electronic environment compared to the 2- or 4-positions, potentially leading to different reactivity and selectivity in chemical reactions.
Propriétés
Formule moléculaire |
C5H4BrClLiNZn |
|---|---|
Poids moléculaire |
265.8 g/mol |
Nom IUPAC |
lithium;zinc;3H-pyridin-3-ide;bromide;chloride |
InChI |
InChI=1S/C5H4N.BrH.ClH.Li.Zn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;2*1H;;/q-1;;;+1;+2/p-2 |
Clé InChI |
ALOXKWZVEKNNPU-UHFFFAOYSA-L |
SMILES canonique |
[Li+].C1=C[C-]=CN=C1.[Cl-].[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)



![[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11827482.png)
![1-Tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827492.png)

![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)

